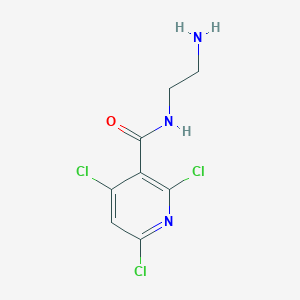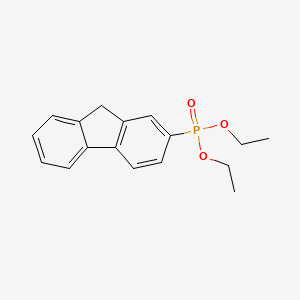
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrothiopyran ring fused to a thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of tetrahydrothiopyran derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate thiourea derivatives under specific conditions to form the thiadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Wirkmechanismus
The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .
Vergleich Mit ähnlichen Verbindungen
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
Tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate: This compound also contains a tetrahydrothiopyran ring but differs in its functional groups and overall structure.
5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole: Another compound with a tetrahydrothiopyran ring, but with an indole moiety instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and thiadiazole rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11N3S2 |
|---|---|
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
5-(thian-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |
InChI-Schlüssel |
WUEXTADTZFLIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)



![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)


![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
